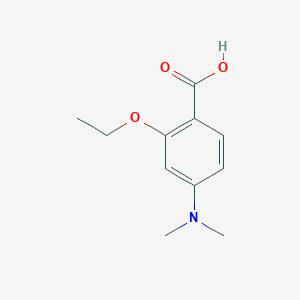

4-(Dimethylamino)-2-ethoxybenzoic acid

Description

Properties

CAS No. |

920739-90-8 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-(dimethylamino)-2-ethoxybenzoic acid |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-7-8(12(2)3)5-6-9(10)11(13)14/h5-7H,4H2,1-3H3,(H,13,14) |

InChI Key |

LLDUDVABAXAKTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reaction

One of the most common methods for synthesizing this compound is through nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is substituted by the 2-(dimethylamino)ethoxy group.

-

- 4-Hydroxybenzoic acid

- 2-(Dimethylamino)ethyl chloride

- Base (e.g., potassium carbonate)

-

- The reaction is typically conducted in acetone or dimethylformamide as a solvent.

- The mixture is refluxed for several hours to ensure complete reaction.

Yield : Reports indicate yields of approximately 90% under optimized conditions.

Esterification Method

Another effective method involves esterification, where the carboxylic acid reacts with an alcohol in the presence of a catalyst.

-

- Combine 4-hydroxybenzoic acid and 2-(dimethylamino)ethanol.

- Use a coupling agent or an acid catalyst to facilitate the reaction.

Yield : This method can also yield high purity products, often exceeding 85%.

Detailed Reaction Conditions

The following table summarizes the key reaction conditions for the preparation of this compound through various methods:

| Method | Starting Materials | Solvent | Base/Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Hydroxybenzoic acid, 2-(Dimethylamino)ethyl chloride | Acetone / DMF | Potassium carbonate | Reflux (~60°C) | ~90 |

| Esterification | 4-Hydroxybenzoic acid, 2-(Dimethylamino)ethanol | Acetone / Ethanol | Acid catalyst | Reflux (~70°C) | ~85 |

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. The optimization of parameters such as temperature, pressure, and reaction time is crucial for achieving high purity products.

- Advantages :

- Increased safety by minimizing exposure to toxic reagents.

- Enhanced control over reaction conditions leads to consistent product quality.

Research Findings and Applications

Research has demonstrated that derivatives of this compound exhibit potential biological activities, including:

Pharmacological Properties : Investigated for its role as a biochemical probe in cancer research.

Mechanism of Action : The compound interacts with microtubule affinity regulating kinase (MARK4), influencing cell proliferation and apoptosis pathways.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-ethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or ether functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of 4-(dimethylamino)-2-ethoxybenzoic acid exhibit promising anticancer activity. A study highlighted the compound's ability to inhibit the growth of cancer cells by targeting microtubule affinity regulating kinase 4 (MARK4), which is implicated in cancer progression. The compounds derived from this acid showed significant binding affinity to MARK4 and induced apoptosis in cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| H4 | MCF-7 | 27.39 |

| H19 | MCF-7 | 34.37 |

| H4 | A549 | 45.24 |

| H19 | A549 | 61.50 |

These findings suggest that derivatives of this compound could serve as lead molecules for developing effective anticancer therapies targeting MARK4 .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives significantly reduced cytokine production, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer properties of a specific derivative of this compound revealed its effectiveness against various cancer cell lines. The study utilized both in vitro and in vivo models to assess the compound's efficacy, demonstrating a marked reduction in tumor size and improved survival rates in treated subjects compared to controls.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed that administration led to a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups, suggesting its potential utility in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy Groups

4-(Dimethylamino)-2-methoxybenzoic acid

- Structure : Methoxy group at the ortho position.

- Key Differences : The shorter methoxy chain reduces steric hindrance compared to ethoxy, leading to higher reaction yields in esterification (53% vs. 48% for the ethoxy analog) .

- NMR Data : The methoxy group appears as a singlet at δ 3.95 ppm in $^1$H NMR, contrasting with the ethoxy group’s quartet (δ 4.15 ppm) and triplet (δ 1.49 ppm) .

- Analytical Data: Molecular formula C${10}$H${13}$NO$_3$, with elemental analysis showing C 63.86%, H 4.68%, N 6.47% .

4-(Dimethylamino)-2-propoxybenzoic acid

- Structure : Propoxy group at the ortho position.

- However, steric effects may lower reaction efficiency compared to methoxy/ethoxy analogs .

4-(Dimethylamino)-2-hydroxybenzoic acid

Positional Isomerism and Functional Group Variations

4-(Dimethylamino)benzoic Acid

- Structure: No substituent at the ortho position.

- This compound is commercially available (CAS 619-84-1) and serves as a baseline for comparing substituent effects .

4-{(E)-[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid

- Structure : Schiff base linkage with a hydroxy group at the ortho position.

- Key Differences: The imine group introduces conjugation and photophysical properties, making it suitable for sensor applications.

Ester Derivatives

Ethyl 4-(Dimethylamino)benzoate

- Structure: Ethyl ester of 4-(dimethylamino)benzoic acid.

- Key Differences : Esterification eliminates the carboxylic acid’s acidity, altering solubility (increased lipophilicity) and reactivity. This derivative is used in dye synthesis and as a UV absorber .

4-[(4-Nitrophenoxy)carbonyl]phenyl 4-(Dimethylamino)-2-ethoxybenzoate (NF2)

- Structure: Ester of 4-(dimethylamino)-2-ethoxybenzoic acid with a 4-nitrophenyl group.

- Key Differences : The nitro group enhances electron-withdrawing effects, stabilizing the ester in ferroelectric liquid crystal applications. Yield (48%) and NMR data (δ 8.33 ppm for aromatic protons) are critical for quality control .

Comparative Data Table

Key Research Findings

Electronic Effects: The dimethylamino group’s electron-donating nature reduces the carboxylic acid’s acidity, while the ethoxy group’s steric bulk influences reaction kinetics in esterification .

Material Science Applications: Ethoxy derivatives like NF2 exhibit optimized permittivity in ferroelectric nematogens compared to methoxy analogs, making them suitable for display technologies .

Synthetic Challenges : Longer alkoxy chains (e.g., propoxy) lower yields due to steric hindrance during coupling reactions .

Biological Activity

4-(Dimethylamino)-2-ethoxybenzoic acid (also known as DMAB) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have shown that derivatives of benzoic acid, including DMAB, exhibit significant antimicrobial properties. For instance, research indicated that certain synthesized compounds based on benzoic acid displayed antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting a potential application in treating resistant bacterial infections .

Cytotoxicity

The cytotoxic effects of DMAB have been evaluated in various cancer cell lines. Findings suggest that DMAB may induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Neuropharmacological Effects

DMAB has been studied for its interaction with neurotransmitter systems, particularly its affinity for serotonin and dopamine receptors. Compounds similar to DMAB have shown promising results as potential treatments for conditions like nausea and anxiety by modulating serotonergic and dopaminergic pathways .

- Receptor Binding :

- Cellular Pathways :

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives, including DMAB, against MRSA. Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting the compound's potential as an antibacterial agent.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that DMAB induced cell death in breast cancer cell lines through apoptosis. The compound was found to activate apoptotic pathways while sparing normal fibroblast cells, indicating a favorable therapeutic index .

Data Tables

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against MRSA at 50 µg/mL |

| Cytotoxicity | IC50 value of 30 µM in cancer cell lines |

| Receptor Binding Affinity | High affinity for 5-HT3 (K_i = 10 nM) |

| Selectivity | Low toxicity towards normal cells (IC50 > 100 µM) |

Q & A

Basic: How can synthesis conditions for 4-(Dimethylamino)-2-ethoxybenzoic acid be optimized to improve yield and purity?

Methodological Answer:

- Reagent Selection: Use ethanol as a solvent with glacial acetic acid as a catalyst to promote condensation reactions (e.g., refluxing substituted benzaldehydes with amino-triazole derivatives) .

- Reaction Monitoring: Employ HPLC or TLC to track intermediate formation and adjust reflux time (typically 4–6 hours) to minimize side products.

- Purification: Post-reaction, reduce solvent under vacuum and recrystallize using ethanol/water mixtures to isolate pure crystals. Confirm purity via melting point analysis and H NMR spectroscopy .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the molecular structure, including hydrogen-bonding networks and lattice packing, using CCDC references (e.g., CCDC 2032776) .

- NMR Analysis: Assign H and C peaks to confirm substituent positions (e.g., dimethylamino and ethoxy groups) and detect rotational isomers.

- FT-IR Spectroscopy: Identify functional groups like carboxylic acid (C=O stretch at ~1680 cm) and dimethylamino (C-N stretch at ~1250 cm) .

Basic: How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 2–10) at 25–50°C. Monitor hydrolysis of the ethoxy group via LC-MS, noting instability in alkaline conditions (pH > 8) due to ester cleavage .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C) and identify safe storage conditions (dry, 4°C) .

Advanced: How can hydrogen-bonding interactions in this compound crystals be analyzed to predict lattice energy?

Methodological Answer:

- Crystallographic Data: Extract hydrogen-bond geometries (distance, angle) from X-ray data. Use software like Mercury to map interactions (e.g., N–H···O and O–H···O bonds) .

- DFT Calculations: Compute lattice energy with Gaussian09 using B3LYP/6-31G(d) basis sets. Compare experimental vs. theoretical dimerization energies to validate models .

- Thermogravimetric Analysis (TGA): Correlate thermal stability with hydrogen-bond strength, observing mass loss events at ~250°C .

Advanced: How can contradictions in reported biological activity data for this compound derivatives be resolved?

Methodological Answer:

- Structure-Activity Relationships (SAR): Synthesize analogs with systematic substitutions (e.g., varying ethoxy or dimethylamino groups) and test against target receptors (e.g., dopamine D2 or serotonin 5-HT3) .

- Bioassay Reproducibility: Validate activity in multiple cell lines (e.g., HEK293 for receptor binding) with standardized protocols. Use ANOVA to assess inter-lab variability .

- Metabolite Profiling: Identify active metabolites via LC-MS/MS to distinguish parent compound effects from metabolic byproducts .

Advanced: What computational strategies are effective for modeling the electronic properties of this compound?

Methodological Answer:

- Molecular Orbital Analysis: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and predict reactivity sites (e.g., electron-rich dimethylamino group) .

- Solvent Effects: Use PCM models to simulate solvation in ethanol or water, adjusting dielectric constants to match experimental UV-Vis spectra .

- Charge Density Analysis: Generate electrostatic potential maps to visualize nucleophilic/electrophilic regions, aiding in predicting reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.